Irgarol-d9
Description
Evolution of Antifouling Biocide Use and Associated Environmental Concerns
Historically, various methods, including the use of copper, arsenic, and mercury, were employed to prevent fouling. electronic-fouling-control.com In the mid-20th century, organotin compounds, particularly tributyltin (TBT), emerged as highly effective antifoulants. lanxess.comimo.orgresearchgate.net TBT-based paints were widely adopted due to their efficacy and longevity. lanxess.comresearchgate.netijsr.net However, by the 1980s, the severe environmental consequences of TBT, such as imposex in marine gastropods and malformations in oysters, became evident, leading to widespread restrictions and eventual global bans on its use, notably through the International Maritime Organization's (IMO) International Convention on the Control of Harmful Anti-fouling Systems on Ships (AFS Convention) which entered into force in 2008. lanxess.comimo.orgelectronic-fouling-control.comresearchgate.net
The phase-out of TBT led to the increased use of alternative organic "booster" biocides. lanxess.comresearchgate.neteuropa.eu While initially believed to be less harmful, these compounds have also raised significant environmental concerns due to their potential toxicity to non-target organisms and their persistence in aquatic environments. researchgate.neteuropa.eueco-prisme.com Research has shown that these booster biocides can leach from paints into the water column and sediments, impacting marine life and potentially entering the food chain. imo.orgelectronic-fouling-control.comeco-prisme.com
The Role of s-Triazine Compounds in Aquatic Antifouling Applications
Among the organic booster biocides, s-triazine compounds have played a notable role. noaa.govvliz.beup.pt Irgarol 1051 (cybutryne), a prominent s-triazine herbicide, functions by inhibiting photosynthesis in algae and aquatic plants, making it effective against algal fouling. noaa.govup.ptmdpi.comumweltprobenbank.de It has been widely used in copper-based antifouling paint formulations as a supplementary biocide since the restrictions on TBT. vliz.becapes.gov.br
Despite its effectiveness in preventing algal growth, Irgarol 1051 has been detected in coastal waters globally, including in Europe, the Americas, and Asia. noaa.govcapes.gov.brresearchgate.net Studies have reported its presence in marinas, harbors, and coastal areas, often at concentrations that can pose a risk to non-target photosynthetic organisms like corals, seagrasses, and phytoplankton. noaa.govvliz.bemdpi.combioline.org.brsccwrp.org Irgarol 1051 is considered relatively environmentally persistent, with reported half-lives in seawater ranging from 24 to 100 days. europa.eunoaa.gov It primarily exists in the dissolved phase in water, although its presence in sediments has also been noted. noaa.govresearchgate.net
Reported Irgarol 1051 concentrations in various locations highlight its widespread environmental occurrence:
| Location | Concentration Range (ng/L) | Source |
| Northeastern Caribbean | <100 (up to 1300 in specific locations) | noaa.gov |
| Florida Keys, USA | 10 - 182 | noaa.gov |
| Cote d'Azur, France | Up to 1700 | europa.eunoaa.gov |
| UK Coastal Waters | Up to 403 | tandfonline.com |
| Lake Geneva, Switzerland | Up to 150 | tandfonline.com |
| Spanish Coastal Waters | Up to 330 | tandfonline.com |
| Seto Inland Sea, Japan | 12.5 - 264.2 | capes.gov.br |
| Southern California, USA | 15 - 400 (comparable to Europe) | sccwrp.org |
| Okinawa Islands, Japan (Ports) | 24.70 ± 9.88 (average) | bioline.org.br |
| São Marcos Bay, Brazil | <0.8 - 89.4 | nih.gov |
These findings underscore the environmental prevalence of Irgarol 1051 resulting from its use in antifouling paints.
Significance of Stable Isotope-Labeled Compounds, including Irgarol-d9, in Environmental Research Methodologies
Stable isotope-labeled compounds, where one or more atoms in a molecule are replaced by a non-radioactive isotope (such as ²H, ¹³C, ¹⁵N, or ¹⁸O), are invaluable tools in environmental research and analytical chemistry. musechem.comamerigoscientific.comisolife.nl These labeled analogues are chemically nearly identical to their unlabeled counterparts but are distinguishable by mass spectrometry due to their mass difference. musechem.comscioninstruments.com This characteristic makes them particularly useful as internal standards and tracers. musechem.comisolife.nlalfa-chemistry.com
This compound is a deuterated analogue of Irgarol 1051, meaning it contains deuterium (B1214612) (²H) atoms in place of hydrogen atoms. mst.dklgcstandards.com Specifically, this compound is labeled with nine deuterium atoms. mst.dkcsic.es The incorporation of stable isotopes like deuterium into the Irgarol molecule provides several advantages in environmental analysis:
Quantitative Analysis: Stable isotope-labeled internal standards, such as this compound, are added to environmental samples at known concentrations before extraction and analysis. musechem.comamerigoscientific.comscioninstruments.com During mass spectrometry (MS) analysis, the labeled standard behaves similarly to the target analyte (unlabeled Irgarol 1051) throughout the sample preparation and analysis process, compensating for potential losses during extraction, clean-up, and instrumental variations like matrix effects and ion suppression. musechem.comamerigoscientific.comscioninstruments.comenea.it By comparing the signal intensity of the native Irgarol 1051 to that of the spiked this compound, accurate and precise quantification of the environmental concentration of Irgarol 1051 can be achieved. musechem.comamerigoscientific.comscioninstruments.comaquaref.frcapes.gov.br
Method Development and Validation: this compound is crucial for developing and validating analytical methods for Irgarol 1051 in complex environmental matrices like water and sediment. amerigoscientific.comcapes.gov.br It helps assess the efficiency of extraction and clean-up procedures and ensures the reliability and reproducibility of the analytical method. amerigoscientific.comcapes.gov.br
Tracing Environmental Fate: While primarily used as an internal standard for quantification, stable isotope-labeled compounds can also be used as tracers to study the environmental fate and transformation of pollutants. isolife.nlalfa-chemistry.com Although less commonly reported for this compound specifically as a tracer compared to its use as an internal standard, the principle applies to understanding degradation pathways and persistence in the environment.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H19N5S |
|---|---|
Molecular Weight |
262.43 g/mol |
IUPAC Name |
4-N-cyclopropyl-2-N-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-6-methylsulfanyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C11H19N5S/c1-11(2,3)16-9-13-8(12-7-5-6-7)14-10(15-9)17-4/h7H,5-6H2,1-4H3,(H2,12,13,14,15,16)/i1D3,2D3,3D3 |
InChI Key |
HDHLIWCXDDZUFH-GQALSZNTSA-N |
Synonyms |
N-Cyclopropyl-N’-(1,1-dimethylethyl-d9)-6-(methylthio)-1,3,5-triazine-2,4-diamine; _x000B_2-(tert-Butylamino-d9)-4-(cyclopropylamino)-6-(methylthio)-s-triazine; 2-(Methylthio)-4-(tert-butylamino-d9)-6-(cyclopropylamino)-s-triazine; Cybutrin-d9; Cybutryne-d |
Origin of Product |
United States |
Advanced Analytical Methodologies for Irgarol and Its Deuterated Analogues in Environmental Matrices
Development and Validation of Chromatographic and Spectrometric Techniques for Irgarol Analysis
Chromatographic techniques coupled with mass spectrometry are the cornerstone of Irgarol analysis in environmental samples, offering the necessary separation and identification capabilities.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications
LC-MS/MS is a widely used and powerful technique for the determination of Irgarol and its degradation products in environmental samples, including water, sediment, and mussels. researchgate.netacs.orgnih.gov This method is particularly suitable for relatively polar compounds like Irgarol and its metabolites, eliminating the need for derivatization. researchgate.net Various ionization techniques, such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), have been optimized for Irgarol analysis by LC-MS/MS. acs.orgacs.org Studies have demonstrated the successful application of LC-MS/MS for the simultaneous determination of Irgarol and its metabolites, such as M1 (2-methylthio-4-tert-butylamino-s-triazine). researchgate.netacs.org The use of multiple reaction monitoring (MRM) in LC-MS/MS allows for highly selective and sensitive detection, enabling the reliable identification and quantitative determination of these s-triazines at trace levels. nih.gov Method detection limits for Irgarol in seawater using LC-MS/MS have been reported in the low ng/L range. acs.org
Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Environmental Monitoring
GC-MS is another technique employed for the analysis of Irgarol in environmental samples, although LC-MS is often preferred for more polar metabolites. researchgate.netoup.com GC-MS has been used to measure Irgarol concentrations in coastal waters and sediments. nih.gov While not as commonly applied as LC-MS/MS for the full suite of Irgarol and its potentially more polar metabolites, GC-MS, particularly with selected ion monitoring (SIM), can provide sufficient sensitivity for Irgarol itself at trace levels. oup.com For instance, GC-MS has been utilized to determine Irgarol concentrations in coastal waters, with reported concentrations reaching up to 590 ng/L in specific locations. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Quantitative Analysis
High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), offers significant advantages for the quantitative and qualitative analysis of organic pollutants, including Irgarol, in environmental samples. researchgate.netacs.org LC-HRMS allows for the simultaneous quantification of target compounds and the screening for metabolites or unknown transformation products due to its ability to accurately determine the mass of molecular and fragment ions. researchgate.net This technique provides more detailed information compared to low-resolution MS. researchgate.net While not always readily available in routine monitoring laboratories, GC coupled with HRMS is also a possibility for achieving low limits of quantification. europa.eu HRMS is increasingly used in environmental analysis for both targeted and non-targeted screening approaches. researchgate.netacs.org
Strategic Sample Preparation and Extraction Protocols for Irgarol and Metabolites
Effective sample preparation is a critical step in the analysis of Irgarol and its metabolites in environmental matrices due to their low concentrations and the complexity of the sample matrix. researchgate.netnorman-network.net Various extraction and clean-up techniques are employed to isolate and concentrate the target analytes before chromatographic analysis.
Solid-Phase Extraction (SPE) Techniques for Water and Sediment Samples
Solid-Phase Extraction (SPE) is the most commonly applied technique for the preconcentration and purification of Irgarol and its metabolites from water and sediment samples. umweltprobenbank.deresearchgate.netnorman-network.netsccwrp.orgclinisciences.comenea.it SPE allows for the isolation of target compounds from large volumes of water, significantly lowering detection limits. europa.eu Different SPE sorbents, such as C18 and polymeric phases (e.g., Oasis HLB, PLRP-s), have been successfully used for extracting Irgarol and its metabolites from seawater and sediment. researchgate.netresearchgate.netsccwrp.orgusgs.gov The SPE procedure typically involves conditioning the cartridge, loading the water sample, washing to remove interferences, and eluting the retained analytes with a suitable solvent like methanol (B129727) or ethyl acetate. noaa.govresearchgate.netresearchgate.net Recoveries for Irgarol and its metabolites using SPE have been reported to be satisfactory, ranging from 71% to 110% for different matrices. acs.org On-line SPE coupled with LC-MS has also been developed for the rapid determination of herbicide degradation products in seawater. usgs.gov For sediment samples, SPE is often used as a clean-up step after initial solvent extraction. enea.it
Integration of Pressurized Liquid Extraction (PLE) in Sample Processing
Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is a modern extraction technique that can be integrated into sample processing protocols for Irgarol and other antifouling biocides in solid matrices like sediment. norman-network.netenea.itresearchgate.net PLE operates at elevated temperatures and pressures, which enhances the extraction efficiency and reduces extraction time and solvent consumption compared to traditional methods like Soxhlet extraction. norman-network.netenea.it This technique allows for the extraction of analytes from solid matrices at temperatures above the boiling points of conventional organic solvents, leading to faster desorption and transfer of analytes. enea.it PLE with solvents like dichloromethane (B109758) (DCM) or methanol has been used for the rapid extraction of Irgarol and its major metabolite from marine sediment. enea.itresearchgate.net
Methodological Validation and Quality Control in Environmental Analysis
Methodological validation and stringent quality control are essential to ensure the reliability and accuracy of analytical data for environmental contaminants. This involves evaluating key performance parameters of the analytical method.
Determination of Limits of Detection (LOD) and Quantification (LOQ)
The sensitivity of an analytical method is characterized by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD represents the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision. These limits are critical for monitoring trace levels of Irgarol in environmental samples.
Various analytical techniques yield different LOD and LOQ values for Irgarol, depending on the matrix and the specific method employed. For instance, using Large Volume Injection–Gas Chromatography-Mass Spectrometry (LVI–GC-MS(SIM)), reported instrumental LOD and LOQ for Irgarol were 0.10 µg/L and 0.33 µg/L, respectively, based on a signal-to-noise (S/N) ratio of 3:1 and 10:1. oup.comoup.com When applied to ultra-pure water samples, the method LOD and LOQ were determined to be 16.0 ng/L and 53.0 ng/L, respectively, also based on S/N ratios. oup.comoup.com Another study utilizing HPLC-DAD reported LODs of 0.015 µg/L for Irgarol in seawater, while an LC-ESI-MS/MS method achieved significantly lower limits of 0.006 µg/L for LOD and 0.02 µg/L for LOQ in the same matrix. scielo.br These values highlight the enhanced sensitivity offered by mass spectrometry-based methods.
Generally, LODs and LOQs are estimated from the lowest point of the calibration curve or from blank samples. The LOD typically corresponds to an S/N ratio of 3, and the LOQ to an S/N ratio of 10. europa.euamazonaws.com According to ISO/TS 13530, the LOD can be defined as three times the standard deviation of blank samples, and the LOQ as three times the LOD. europa.eu It is important to note that LODs and LOQs are not constant and can be influenced by factors such as interferences, blank contamination, and instrument performance, necessitating regular verification. europa.eu
Here is a summary of reported LOD and LOQ values for Irgarol:
| Method | Matrix | LOD (µg/L) | LOQ (µg/L) | Reference |
| LVI–GC-MS(SIM) | Instrumental | 0.10 | 0.33 | oup.comoup.com |
| LVI–GC-MS(SIM) | Ultra-pure water | 0.016 | 0.053 | oup.comoup.com |
| HPLC-DAD | Seawater | 0.015 | 0.05 | scielo.br |
| LC-ESI-MS/MS | Seawater | 0.006 | 0.02 | scielo.br |
| LC-HR-LTQ/Orbitrap-MS | Seawater | 0.0005-0.01 | 0.002-0.03 | researchgate.net |
| ELISA + SPE + HPLC-HRMS | Seawater | 0.000124 | N/A | csic.es |
| LC-MS/MS | Synthetic/Waste water | N/A | 0.0005 | amazonaws.comdiva-portal.org |
Assessment and Mitigation of Matrix Effects in Complex Environmental Samples
Matrix effects, caused by components in the sample other than the analyte of interest, pose a significant challenge in the analysis of environmental samples. numberanalytics.com These effects can lead to signal enhancement or suppression, resulting in inaccurate quantification of Irgarol. numberanalytics.com Environmental matrices such as seawater are particularly complex due to the presence of high levels of salts, dissolved organic matter, and other co-extractives that can interfere with the analytical signal, especially in techniques like mass spectrometry. scielo.brresearchgate.netnumberanalytics.comresearchgate.net
Assessment of matrix effects is crucial during method development and validation to ensure reliable data. researchgate.net Mitigation strategies are often necessary to minimize their impact. Sample preparation techniques play a vital role in reducing matrix effects by selectively extracting and cleaning up the target analytes. Solid-phase extraction (SPE) is a commonly used technique for the pre-concentration and clean-up of Irgarol and other biocides from water samples, helping to remove interfering substances. researchgate.netresearchgate.netenea.itresearchgate.netcsic.es
The use of internal standards, particularly stable isotope-labeled analogues like Irgarol-d9, is a highly effective approach to compensate for matrix effects. researchgate.netipbeja.ptresearchgate.net By adding a known amount of the labeled standard to the sample at the beginning of the analytical procedure, any signal suppression or enhancement affecting the target analyte is expected to similarly affect the labeled standard, allowing for correction during quantification. ipbeja.ptresearchgate.net Studies have shown that while optimized SPE procedures can significantly diminish matrix effects, the employment of isotope-labeled analogues as surrogates further improves the compensation for these effects, leading to more accurate results. researchgate.net
Evaluation of Analytical Accuracy, Precision, and Reproducibility
Analytical accuracy, precision, and reproducibility are fundamental parameters evaluated during method validation to demonstrate the reliability of the results. Accuracy refers to the closeness of the measured value to the true value, while precision describes the agreement among a series of measurements of the same homogeneous sample under specified conditions (repeatability and intermediate precision). Reproducibility refers to the agreement among measurements performed under different conditions, such as in different laboratories. enea.itcsic.esvliz.be
Accuracy is often assessed through recovery studies, where known amounts of the analyte are added to blank matrix samples (spiked samples) and the percentage recovered is determined. oup.comresearchgate.netipbeja.ptvliz.be Acceptable recovery rates for Irgarol in environmental matrices typically range between 70% and 120%, although some methods report recoveries within narrower ranges. oup.comresearchgate.netipbeja.pt For instance, a method using solid-phase microextraction (SPME) and GC reported recoveries for Irgarol in various water types ranging from 82% to 118%. researchgate.net A method using bar adsorptive microextraction coupled with LVI-GC-MS reported average recoveries of 74.5 ± 8.6% for Irgarol in ultra-pure water. oup.com
Precision is commonly evaluated by calculating the relative standard deviation (RSD) of replicate measurements. oup.comscielo.brresearchgate.netipbeja.ptvliz.be Lower RSD values indicate higher precision. Reported RSD values for Irgarol analysis in environmental samples vary depending on the method and concentration level, but values below 10-20% are generally considered acceptable for trace analysis. oup.comscielo.brresearchgate.netipbeja.pt For example, a study using SPME and GC reported typical RSD values between 3% and 10%. researchgate.net Another method using bar adsorptive microextraction and LVI-GC-MS achieved RSD values lower than 12.0% for within- and between-day repeatability assays. oup.com Instrumental precision evaluated through repeatability injections has shown RSD values below 3.0%. oup.comoup.com
Linearity of the analytical method, which demonstrates that the instrument response is directly proportional to the analyte concentration over a specific range, is also evaluated. oup.comoup.comscielo.bripbeja.pt Calibration curves are generated using standards at different concentrations, and the linearity is assessed by the determination coefficient (r²). Values of r² greater than 0.99 are generally considered indicative of good linearity. oup.comoup.comscielo.brresearchgate.net
Applications of this compound as an Internal Standard in Environmental Quantification
This compound, a stable isotope-labeled analogue of Irgarol, is widely used as an internal standard in environmental analysis for the accurate quantification of Irgarol and sometimes other co-occurring biocides. amazonaws.comdiva-portal.orgmst.dkgdch.demst.dkifremer.fr The use of internal standards is a crucial practice in quantitative analysis, particularly when dealing with complex matrices and multi-step sample preparation procedures, as it helps to compensate for potential variations and losses that may occur throughout the analytical process. ipbeja.ptresearchgate.net
In environmental quantification, a known amount of this compound is added to the environmental sample at an early stage of the analytical workflow, typically before any extraction or clean-up steps. Since this compound has very similar physicochemical properties to the target analyte, Irgarol, it behaves similarly during sample preparation and chromatographic analysis. However, due to the isotopic labeling (incorporation of deuterium (B1214612) atoms), it can be distinguished from the native Irgarol by mass spectrometry.
By monitoring the signal of both Irgarol and this compound using mass spectrometry, the ratio of their signals can be used for quantification. Any losses of analyte during extraction, matrix effects influencing ionization or detection, or variations in injection volume or instrument response are assumed to affect both the native Irgarol and the added this compound proportionally. ipbeja.ptresearchgate.net Therefore, the ratio of their signals remains relatively constant, allowing for accurate quantification of the native Irgarol concentration in the original sample, even in the presence of these variations.
This compound has been successfully employed as an internal standard in various studies focusing on the determination of Irgarol in different environmental matrices, including water (seawater, fresh water, wastewater) and solid matrices like paint. amazonaws.comdiva-portal.orgmst.dkmst.dkifremer.fr Its application is particularly beneficial in methods utilizing mass spectrometry (GC-MS, LC-MS, LC-MS/MS) where matrix effects can be pronounced. researchgate.netresearchgate.net The use of this compound as an internal standard contributes significantly to the accuracy, precision, and reliability of the analytical results obtained for Irgarol in complex environmental samples. ipbeja.ptresearchgate.net
Advancement of Multi-Residue Analytical Methods for Co-Occurring Antifouling Biocides and Their Metabolites
The environmental presence of Irgarol is often accompanied by other antifouling biocides and their degradation products (metabolites). To efficiently monitor these contaminants, there has been a significant advancement in the development of multi-residue analytical methods capable of simultaneously determining a range of these compounds in a single analysis. scielo.brenea.itresearchgate.netcsic.esuq.edu.au This approach offers advantages in terms of reduced sample analysis time, lower costs, and a more comprehensive understanding of the mixture of biocides present in the environment. enea.it
Early analytical methods for Irgarol often focused on the determination of this single compound. uq.edu.au However, as the environmental prevalence of other booster biocides became apparent, the need for methods that could analyze multiple compounds simultaneously increased. Liquid chromatography-mass spectrometry (LC-MS) and, more specifically, liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been instrumental in the development of these multi-residue methods. scielo.brenea.itresearchgate.netcsic.esuq.edu.au These techniques offer high sensitivity and selectivity, allowing for the separation and detection of multiple target analytes in complex environmental extracts. enea.itcsic.es
Multi-residue methods for antifouling biocides typically involve a sample preparation step, such as solid-phase extraction (SPE), to isolate and concentrate the target compounds from the environmental matrix. researchgate.netenea.itresearchgate.netcsic.es The extract is then analyzed by LC-MS or LC-MS/MS, often operating in multiple reaction monitoring (MRM) mode to enhance selectivity and sensitivity for each target analyte. amazonaws.com These methods can include Irgarol, its main metabolite M1 (2-methylthio-4-tert-butylamino-s-triazine), Diuron (B1670789) and its metabolites, and other commonly used biocides like Sea-Nine 211, chlorothalonil, and dichlofluanid. enea.itresearchgate.netcsic.es
The development and validation of these multi-residue methods require careful consideration of the diverse chemical properties of the target analytes to ensure efficient extraction, chromatographic separation, and detection of all compounds in the mix. csic.es The use of appropriate internal standards, including deuterated analogues like this compound, is also crucial in multi-residue methods to account for matrix effects and variations that may affect different analytes differently. ipbeja.ptresearchgate.net The advancement of multi-residue analytical methods has significantly improved our ability to monitor the complex contamination profiles of antifouling biocides and their metabolites in various environmental compartments.
Environmental Occurrence and Spatiotemporal Distribution of Irgarol and Its Transformation Products
Global Occurrence Patterns in Aquatic Ecosystems
Irgarol and its transformation products have been detected in both marine, estuarine, and freshwater systems worldwide, indicating its widespread environmental presence as a result of leaching from antifouling coatings.
Contamination Levels in Marine and Estuarine Environments (Harbors, Marinas, Coastal Waters)
Marine and estuarine environments, particularly harbors and marinas, are recognized hotspots for Irgarol contamination due to their proximity to the source – boats coated with antifouling paints. Studies have reported varying concentrations across different geographic locations.
In the Mediterranean Sea, Irgarol concentrations in surface waters have been found to range from below the limit of detection (LOD) up to several hundred nanograms per liter (ng/L). For instance, studies in Spanish marinas reported concentrations ranging from 10 to 300 ng/L chem960.com. Coastal waters and areas with less intense boat traffic generally show lower concentrations compared to enclosed marinas, chem960.com.
Across the Atlantic, studies in areas like the Chesapeake Bay have also documented the presence of Irgarol, with concentrations varying depending on proximity to boating activity. Similarly, investigations in the Pacific region, including parts of Asia and Oceania, have confirmed Irgarol contamination in coastal and harbor areas,,. Concentrations in these regions can also reach levels in the tens to hundreds of ng/L, particularly within marinas.
The transformation product M1 is frequently detected alongside the parent compound, often at comparable or even higher concentrations in some areas, indicating its persistence in the environment,,.
Here is a summary of reported Irgarol concentration ranges in selected marine and estuarine environments:
| Region | Environment Type | Irgarol Concentration Range (ng/L) |
| Mediterranean Sea | Marinas, Coastal Waters | |
| Chesapeake Bay | Estuarine | Variable, related to boat traffic |
| Pacific Region | Harbors, Coastal Waters |
Note: Specific concentration ranges vary significantly based on location, sampling time, and local boating intensity.
Detection in Freshwater Systems (Rivers, Lakes, Sediments)
While primarily associated with marine antifouling paints, Irgarol and its transformation products have also been detected in freshwater systems. This can occur through various pathways, including atmospheric deposition, runoff from contaminated areas, or potentially from the use of similar biocides in freshwater applications (though less common for Irgarol 1051).
Studies have reported the presence of Irgarol and M1 in rivers and lakes, albeit generally at lower concentrations compared to heavily impacted marine marinas,,,. Sediment samples from both freshwater and marine environments can also contain Irgarol and M1, as these compounds can sorb to particles and accumulate in benthic environments,. The presence in sediments suggests a potential for long-term storage and possible remobilization.
Dynamics of Spatial and Temporal Distribution
The distribution of Irgarol in the environment is not uniform and varies both spatially and temporally, influenced by source distribution, environmental conditions, and the compound's properties.
Identification of Contamination Hotspots and Source Apportionment
Contamination hotspots for Irgarol are consistently identified in areas with high concentrations of boats, particularly marinas and mooring areas,,,,. The direct leaching of Irgarol from antifouling paints on boat hulls is the primary source of this contamination. Studies often correlate higher Irgarol concentrations with increased boat density or activity within a specific area,. Source apportionment studies point overwhelmingly to recreational boating as the major contributor to Irgarol levels in coastal and estuarine environments,,.
Analysis of Seasonal Variability and Long-Term Environmental Trends
Seasonal variations in Irgarol concentrations are commonly observed, often correlating with boating activity. Higher concentrations are typically detected during periods of increased boat usage, such as the summer months, due to enhanced leaching from antifouling coatings,. Conversely, concentrations may decrease during winter when boating activity is reduced.
Partitioning and Sorption Behavior in Environmental Compartments
Irgarol's environmental fate is influenced by its partitioning and sorption behavior. Irgarol is moderately hydrophobic, which affects its distribution between the water column and solid phases like suspended particles and sediments. It has a tendency to sorb to organic matter present in sediments and suspended solids,. This sorption can lead to the accumulation of Irgarol and its metabolite M1 in benthic sediments, potentially posing a risk to sediment-dwelling organisms and serving as a long-term source of contamination to the water column through processes like resuspension. The partitioning behavior is influenced by factors such as water chemistry (e.g., salinity, pH) and the composition of the solid phase.
Inter-Media Exchange: Water-Sediment Partitioning Dynamics
The distribution of Irgarol and its transformation products between the water column and sediments is a critical aspect of their environmental fate. Irgarol possesses a relatively high octanol-water partition coefficient (Log Kow) of 3.95, which suggests a propensity to associate with organic matter and accumulate in sediments lgcstandards.comchem960.comchemicalbook.com. This is supported by studies investigating the water-sediment partitioning coefficient (Kd) and the organic carbon-normalized partition coefficient (Koc).
Reported Kd values for Irgarol vary, with some studies indicating values up to 3,100 kg/L lgcstandards.com. Other research has found Kd values ranging from 5 to 356 kg/L for Irgarol and 4 to 1,704 kg/L for its major metabolite, M1 lgcstandards.com. High Kd and Koc values generally indicate a preference for the solid phase, suggesting that Irgarol tends to partition into sediments nih.gov. The Log Koc values for Irgarol have been reported to range from 2.41 to 4.89, with average values around 3.4, aligning with theoretical predictions lgcstandards.com.
The partitioning process is not always a one-way transfer to sediment. Irgarol can be remobilized from sediments back into the water column, particularly when sediments are disturbed lgcstandards.com. Desorption studies have estimated Irgarol release rates from sediments at 1.9 to 2.4% per 24 hours lgcstandards.com. This dynamic exchange means that sediments can act as both a sink and a potential secondary source of Irgarol to the water.
Data on partitioning coefficients for Irgarol and its metabolite M1 illustrate their distribution behavior:
| Compound | Log Kow | Log Koc Range | Average Log Koc | Kd Range ( kg/L ) |
| Irgarol | 3.95 | 2.41 - 4.89 | 3.4 lgcstandards.com | 5 - 356 lgcstandards.com, up to 3100 lgcstandards.com |
| M1 | Not specified | 4 - 1704 (Kd) lgcstandards.com | Not specified | 4 - 1704 lgcstandards.com |
Bioaccumulation Potential in Aquatic Biota as an Environmental Fate Parameter
The bioaccumulation potential of Irgarol and its transformation products in aquatic organisms is a key parameter for assessing their environmental risk. Bioaccumulation refers to the uptake and retention of a substance by an organism from all environmental sources (water, food, sediment), while bioconcentration (BCF) specifically refers to uptake from water only. For lower trophic levels, BAF can often be approximated by BCF.
While some sources suggest that Irgarol and its major degradation product M1 have low bioaccumulation potential in aquatic organisms based on their medium Kow and Koc values, other research indicates a significant potential for accumulation, particularly in certain organisms.
Submerged aquatic vegetation (SAV) has shown a notable capacity to bioaccumulate Irgarol. Studies have reported a 90th percentile bioconcentration factor (BCF) of 9830 for Irgarol in SAV chemicalbook.com. The metabolite M1 also accumulated in SAV, with a reported 90th percentile BCF of 391 chemicalbook.com. Specific SAV species, such as Halodule and Syringodium, demonstrated a high capacity for bioaccumulating both Irgarol and M1 chemicalbook.com. An in situ transplant study showed rapid uptake by SAV, with tissue concentrations of Irgarol becoming 66 times greater than water concentrations within a six-week period chemicalbook.com.
Accumulation in fish has also been observed. Fish accumulation data for bluegill sunfish showed maximum mean bioconcentration factors (BCFs) of 62x for edible tissues, 290x for non-edible tissues, and 160x for whole fish tissues . In the edible tissues, Irgarol was the primary residue detected, while a degradate identified as CGA 234576 was predominant in the viscera . Depuration of accumulated residues in fish was reported as rapid . Some studies have reported lower BCF values for Irgarol in other aquatic organism groups, around 200 for fish.
The bioaccumulation potential of Irgarol is considered high in some risk assessments, although with acknowledged uncertainty. The differing findings highlight the variability in bioaccumulation across different species and environmental conditions.
Reported bioconcentration factors (BCFs) for Irgarol and M1 in aquatic organisms include:
| Compound | Organism Group | BCF (Mean/90th Percentile) | Tissue (if specified) |
| Irgarol | Submerged Aquatic Vegetation (SAV) | 9830 (90th percentile) chemicalbook.com | Whole organism |
| Irgarol | Fish (Bluegill Sunfish) | 62x (Mean) | Edible tissues |
| Irgarol | Fish (Bluegill Sunfish) | 290x (Mean) | Non-edible tissues |
| Irgarol | Fish (Bluegill Sunfish) | 160x (Mean) | Whole fish |
| Irgarol | Fish | ~200 | Not specified |
| M1 | Submerged Aquatic Vegetation (SAV) | 391 (90th percentile) chemicalbook.com | Whole organism |
Environmental Fate and Transformation Pathways of Irgarol and Its Metabolites
Degradation Kinetics and Environmental Persistence in Aquatic Ecosystems
Irgarol 1051 is considered relatively persistent in aquatic systems. regulations.govrsc.orgvliz.beumweltbundesamt.desccwrp.org Studies have reported varying half-lives for Irgarol in water, depending on the specific environmental conditions and methodologies used. In sterile buffered aqueous solutions, Irgarol 1051 showed limited photodegradation, with half-lives ranging from 148 to 723 days at pH 7 and 273 to 281 days at pH 8. regulations.gov This indicates that direct photolysis in pure water is a slow process.
In natural waters, the photodegradation rate can be influenced by the presence of dissolved organic matter (DOM). uoi.gr Half-lives for Irgarol photodegradation in natural waters have been reported to range from 2 to 1432 hours (approximately 0.08 to 59.7 days) under natural and simulated solar irradiation. Another study reported half-lives of 52 days in lake water, 60 days in river water, and 56 days in seawater under natural solar irradiation. europa.eu In a mechanistic study in natural coastal seawater, the first-order rate constant for Irgarol degradation was measured at 4.02 ± 0.1 x 10⁻⁴ h⁻¹, corresponding to a half-life of approximately 7.2 days. nih.gov
In aerobic aquatic metabolism studies, Irgarol 1051 degraded with half-lives greater than 800 days in marine loamy sand sediment:seawater slurry systems and 192 days in loamy sand sediment:lake water (freshwater) slurry systems. regulations.gov This suggests that Irgarol is stable and not readily metabolized in sediment/water systems under aerobic conditions. regulations.gov Under anaerobic aquatic conditions, half-lives were even longer, ranging from 2050 to 8503 days in flooded loamy sand sediment:freshwater and seawater systems, respectively. regulations.gov
Sediments can act as a sink for Irgarol due to its relatively high octanol-water partition coefficient (log Kow = 3.95), suggesting a tendency to accumulate in sediment. regulations.govsccwrp.orguoi.gr Concentrations of Irgarol in sediments can be significantly higher than in overlying waters. vliz.be The persistence of Irgarol in sediments is also notable, with a reported half-life of approximately 1 year for release from paint residues. nih.gov Disturbance of contaminated sediments can lead to the desorption and release of Irgarol back into the water column. sccwrp.orgresearchgate.net
The primary degradation product of Irgarol 1051 is M1 (2-methylthio-4-tert-butylamino-6-amino-s-triazine). sccwrp.orgeuropa.euresearchgate.net M1 is also relatively stable and has been found in environmental samples, sometimes at concentrations higher than the parent compound, suggesting greater persistence in the aquatic ecosystem. sccwrp.orgresearchgate.netresearchgate.net Reported seawater half-lives for M1 range from 82 to over 200 days. sccwrp.org
Here is a summary of reported half-lives for Irgarol 1051:
| Environment Type | Conditions | Half-life (approximate) | Source |
| Sterile buffered water (pH 7) | Photodegradation (least square regression) | 148 days | regulations.gov |
| Sterile buffered water (pH 7) | Photodegradation (conventional method) | 723 days | regulations.gov |
| Sterile synthetic seawater (pH 8) | Photodegradation (least square regression) | 273 days | regulations.gov |
| Sterile synthetic seawater (pH 8) | Photodegradation (conventional method) | 281 days | regulations.gov |
| Natural waters | Photodegradation (natural/simulated solar) | 0.08 - 59.7 days | |
| Lake water | Photodegradation (natural solar) | 52 days | europa.eu |
| River water | Photodegradation (natural solar) | 60 days | europa.eu |
| Seawater | Photodegradation (natural solar) | 56 days | europa.eu |
| Natural coastal seawater | Photodegradation | ~7.2 days | nih.gov |
| Aerobic marine sediment:seawater | Metabolism | >800 days | regulations.gov |
| Aerobic loamy sand sediment:lake | Metabolism | 192 days | regulations.gov |
| Anaerobic loamy sand sediment:freshwater | Metabolism | 2050 days | regulations.gov |
| Anaerobic loamy sand sediment:seawater | Metabolism | 8503 days | regulations.gov |
| Sediment (release from paint) | Persistence | ~1 year | nih.gov |
| Sediment (spiking equilibrium) | Degradation at 1000 ng/g | < 6 hours | ecotoxbrasil.org.br |
| Estuarine mesocosm (water) | Dissipation (average) | 7 ± 3 days | rsc.org |
Note: Half-lives can vary significantly based on specific environmental conditions, light intensity, microbial activity, and the presence of other substances.
Abiotic Transformation Mechanisms
Abiotic transformation processes, primarily photodegradation and hydrolysis, play a role in the fate of Irgarol in the aquatic environment.
Photodegradation Pathways and Product Formation
Photodegradation is considered a significant abiotic transformation pathway for Irgarol 1051 in water, particularly under sunlight irradiation. rsc.orgeuropa.euresearchgate.net Studies have investigated the photodegradation of Irgarol in various aqueous matrices, including distilled water, buffered solutions, and natural waters. uoi.greuropa.eu
In distilled water and buffered solutions, direct photolysis of Irgarol can occur, although it is relatively slow. regulations.goveuropa.eu However, in natural waters, the presence of dissolved organic matter (DOM) can significantly influence the photodegradation rate. uoi.gr DOM can either enhance or inhibit photolysis depending on its type and concentration and the specific compound. uoi.gr For Irgarol, humic substances have been shown to promote photodegradation under controlled conditions. ifremer.fr
Several transformation products (TPs) have been identified during the photodegradation of Irgarol 1051. The main transformation byproduct observed is M1 (2-methylthio-4-tert-butylamino-6-amino-s-triazine), which is formed through the dealkylation of the cyclopropylamino group. uoi.greuropa.euresearchgate.net This metabolite is also a product of biodegradation. researchgate.net
Other identified photodegradation products include:
2-methylsulfonyl-4-tert-butylamino-6-cyclopropylamino-s-triazine uoi.gr
2-hydroxy-4-tert-butylamino-6-cyclopropylamino-s-triazine uoi.gr
2-methylthio-4-tert-butylamino-6-ethylamino-s-triazine uoi.gr
2-methylsulfonyl-4-tert-butylamino-6-amino-s-triazine uoi.gr
Diaminohydroxy-s-triazine uoi.gr
2-methylsulfinyl-4-tert-butylamino-6-cyclopropylamino-s-triazine uoi.gr
4-tert-butylamino-6-cyclopropylamino-s-triazine uoi.gr
2-methylthio-4-amino-6-(ethylamino)-s-triazine uoi.gr
2-methylthio-4-isopropylamino-6-amino-s-triazine uoi.gr
Photodegradation pathways can involve oxidation of the sulfur atom, leading to the formation of sulfoxide (B87167) and sulfone derivatives, as well as dealkylation reactions. uoi.gruoi.gr A proposed photodegradation pathway suggests the formation of various products through different reaction routes, including oxidation of the thiomethyl group and dealkylation. uoi.gruoi.gr
Hydrolysis Processes and Stability in Aqueous Media
Irgarol 1051 is considered hydrolytically stable in aqueous solutions across a range of pH values (pH 5, 7, and 9). regulations.goveuropa.eu Studies have shown that Irgarol does not readily hydrolyze in sterile aqueous buffered solutions or sterile synthetic seawater. regulations.gov This high stability to hydrolysis has been noted in various studies. rsc.orgresearchgate.netresearchgate.net The hydrolytic processes of Irgarol during photolysis experiments have been found to be negligible. rsc.org
Biotic Transformation Mechanisms (Biodegradation)
Biodegradation by microorganisms in water and sediment environments contributes to the transformation of Irgarol 1051, although it is generally considered a slow process. uoi.greuropa.eu
Microbial Degradation in Water and Sediment Environments
Irgarol 1051 is not readily biodegradable. europa.eu Modified Sturm tests have indicated low levels of degradation (1-17%) over 28 days. europa.eu Aerobic aquatic metabolism studies showed slow degradation rates with long half-lives, suggesting that Irgarol is stable and not readily metabolized by microbes in sediment/water systems. regulations.gov Anaerobic conditions further slow down the degradation process. regulations.goveuropa.eu
The degradation of Irgarol in freshwater and marine water sediments under aerobic conditions has been reported with half-lives of 100-200 days, with slower rates observed under anaerobic conditions. europa.eu While some studies suggest limited biodegradation, the interaction between microorganisms and dissolved organic matter can affect herbicide fate, potentially leading to biological degradation and the increase of metabolites. ifremer.frresearchgate.net
Influence of Dissolved Organic Matter on Transformation Rates
Dissolved organic matter (DOM) can influence the transformation rates of Irgarol, particularly in photodegradation processes, as discussed in Section 4.2.1. uoi.gr In the context of biotic transformation, the interaction between microorganisms and DOM can also affect the fate of herbicides like Irgarol. ifremer.frresearchgate.net While the direct influence of DOM on Irgarol biodegradation rates is not as extensively documented as its effect on photodegradation in the provided snippets, the general principle that DOM can affect microbial activity and the fate of organic substances in aquatic environments suggests a potential, albeit perhaps indirect, influence on Irgarol's biotic transformation. researchgate.netifremer.frresearchgate.net Herbicide concentrations have been observed to decrease over time in the presence of DOM and microalgae, with a simultaneous increase in some metabolites, suggesting biological degradation influenced by the interaction between microorganisms and DOM. ifremer.frresearchgate.net
Characterization and Identification of Environmental Transformation Products (TPs)
The degradation of Irgarol in the environment results in the formation of several transformation products (TPs). Among these, the major degradation product consistently identified is M1, chemically known as 2-methylthio-4-tert-butylamino-6-amino-s-triazine. herts.ac.ukmetabolomicsworkbench.orgmade-in-china.comwikipedia.org Other transformation products, such as M2 and M3, have also been mentioned in studies investigating the partitioning behavior of Irgarol and its derivatives. The presence and concentrations of Irgarol and its TPs, particularly M1, have been widely monitored in coastal waters, harbors, and marinas, indicating their persistence and potential environmental impact. metabolomicsworkbench.orgwikipedia.orgfishersci.fi
Structural Elucidation of Major Metabolites, particularly M1, using Mass Spectrometry
Mass spectrometry plays a crucial role in the identification and structural elucidation of Irgarol and its transformation products in environmental samples. Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), including ultra-high-performance liquid chromatography-mass spectrometry (UHPLC-MS) and high-resolution mass spectrometry (HRMS), are commonly employed for this purpose. wikipedia.orgwikidata.orgherts.ac.uk
The identification of M1, the primary degradation product, has been confirmed through various analytical approaches utilizing mass spectrometry. metabolomicsworkbench.org MS/MS fragmentation patterns provide valuable information for obtaining confidence in compound identification and aiding in structural elucidation. wikidata.org High-resolution mass spectrometry can be used for tentative identification of TPs, with confirmation often achieved by comparing mass spectra and nuclear magnetic resonance (NMR) spectra with those of authentic reference standards. fishersci.dk For instance, GC-MS has been successfully used for the determination of Irgarol 1051 and M1 in marine sediments following microwave-assisted extraction. herts.ac.uk Similarly, UHPLC-HRMS has been applied in suspected and untargeted screening analyses to identify TPs like M1 in water samples. wikipedia.org
Mass Balance Studies for Parent Compound and Key Transformation Products
Mass balance studies are essential for understanding the distribution and fate of Irgarol and its transformation products within different environmental compartments. Mesocosm experiments have been conducted to track the dissipation of Irgarol and the formation and distribution of M1 in simulated aquatic systems. herts.ac.ukfishersci.fi
In a 35-day estuarine mesocosm experiment, the dissipation of Irgarol in water had an average half-life of 7 ± 3 days. fishersci.fi Over the course of the experiment, the aqueous concentration of M1 increased. fishersci.fi By the end of the 35 days, M1 concentrations in water averaged about 3% of the parent compound's initial dose. fishersci.fi Furthermore, M1 was found to accumulate in mesocosm sediments, accounting for an average of 16.7 ± 2.5% of the total initial Irgarol dose. fishersci.fi Mass balance calculations from this study showed that by 35 days, the combined amounts of Irgarol and M1 in the water and sediments were close to 100% of the initial Irgarol dose, suggesting that these two compounds represented the significant components in the system studied. fishersci.fi
Another mesocosm study indicated that focusing on the total system (water + sediment), the sum of Irgarol and M1 at the end of the experiment was almost 100% of the initial dose. herts.ac.uk However, in a comprehensive mesocosm study in fresh water, after 146 days, the total amount of Irgarol and M1 in water, sediment, and macrophytes ranged between 30 and 46% of the initial dosing, suggesting that other transformation processes or compartments might be relevant in freshwater systems. herts.ac.uk
Here is a summary of mass balance data from a mesocosm study:
| Compartment | Percentage of Initial Irgarol Dose (after 35 days) | Citation |
| Water (Irgarol) | ~0% (dissipated) | fishersci.fi |
| Water (M1) | ~3% | fishersci.fi |
| Sediment (Irgarol) | ~75% (accumulated) | fishersci.fi |
| Sediment (M1) | 16.7 ± 2.5% | fishersci.fi |
| Total (Water + Sediment) | ~100% | fishersci.fi |
Note: The percentage for Irgarol in water after 35 days is inferred as low due to the reported 7-day half-life.
Application of Stable Isotope Tracers (e.g., Irgarol-d9) for Mechanistic Elucidation of Environmental Pathways
Stable isotope-labeled analogues, such as this compound, are valuable tools in environmental studies for tracing the fate and elucidating the transformation pathways of the parent compound. This compound, a deuterium-labeled form of Irgarol, is specifically mentioned as being used as an internal standard in analytical methods for the determination of antifouling biocides in environmental samples. fishersci.ptlgcstandards.comlgcstandards.comscbt.com
The use of stable isotope-labeled standards like this compound in analytical methods, particularly those coupled with mass spectrometry, allows for accurate quantification of the target analyte and its transformation products in complex environmental matrices. fishersci.pt While the provided search results primarily highlight its use as an internal standard for quantification, stable isotope tracers can also be employed in mechanistic studies. By tracking the changes in the isotopic composition of the parent compound and its transformation products over time, researchers can gain insights into the specific degradation pathways and reaction mechanisms occurring in the environment. For example, observing the incorporation or loss of deuterium (B1214612) atoms can help identify bond cleavage events and the sequence of transformation steps. Although detailed mechanistic studies using this compound for pathway elucidation were not extensively described in the search results, its availability and use as a labeled standard indicate its potential for such applications in future research on Irgarol's environmental fate.
Ecotoxicological Impact and Environmental Risk Assessment of Irgarol and Its Metabolites on Non Target Aquatic Organisms
Impact on Primary Producers in Aquatic Ecosystems (Algae, Microalgae, Cyanobacteria)
Primary producers, including algae, microalgae, and cyanobacteria, form the base of aquatic food webs and are particularly vulnerable to Irgarol due to its mode of action as a photosystem II (PSII) inhibitor boerenlandvogels.nlmdpi.comeuropa.eunih.govsci-hub.se. PSII is a key component of photosynthesis, and its inhibition disrupts the electron transport chain, thereby reducing carbon fixation and inhibiting growth sci-hub.se.
Irgarol 1051 effectively inhibits PSII in aquatic plants and algae, suppressing photosynthetic activity boerenlandvogels.nlmdpi.comeuropa.eunih.govsci-hub.se. This inhibition leads to a dose-dependent decrease in algal growth, with higher concentrations resulting in stronger growth inhibition mdpi.com. Studies have shown that Irgarol negatively affects key metabolites in algae, including chlorophyll (B73375) content, which is essential for photosynthesis mdpi.comscirp.org. The effect on effective quantum yield, a measure of photosynthetic efficiency, has been observed within hours of exposure nih.govrug.nl.
Different algal species exhibit varying sensitivities to Irgarol. For instance, the wall-less alga Dunaliella bardawil has been found to be more sensitive to Irgarol 1051 than the walled alga Chlorella salina mdpi.comscirp.org. EC50 values (the concentration causing a 50% effect) for growth inhibition can vary significantly between species mdpi.com.
Interactive Data Table: EC50 Values for Irgarol 1051 Inhibition of Algal Growth
| Algal Species | Endpoint | EC50 (µg/L) | Duration | Source |
| Chlorella salina | Growth | 0.50 | 8 days | mdpi.comscirp.org |
| Dunaliella bardawil | Growth | 0.025 | 8 days | mdpi.comscirp.org |
| Dunaliella tertiolecta | Growth | > 0.8 | - | mdpi.com |
| Raphidocelis subcapitata | 72 h EC50 | 1.6 to 2.3 | 72 hours | researchgate.net |
| Skeletonema costatum | 96 h EC50 | 0.29 | 96 hours | nih.gov |
| Thalassiosira pseudonana | 96 h EC50 | 0.41 | 96 hours | nih.gov |
| Chroococcus minor | 96 h EC50 | 7.71 | 96 hours | nih.gov |
Note: This table is intended to be interactive in a live environment, allowing for sorting and filtering.
The major degradation product, M1, is also toxic to aquatic plants and algae, although generally less so than the parent compound Irgarol 1051 nih.govresearchgate.neteuropa.eu. However, M1 has shown higher phytotoxicity than Irgarol in root elongation inhibition bioassays for some higher plants researchgate.net.
Species Sensitivity Distributions (SSDs) are used to assess the potential risk of a chemical to a community of organisms by illustrating the variation in sensitivity among different species. Studies have utilized SSDs to analyze the toxicity data of Irgarol and M1 to both freshwater and marine primary producers nih.govcapes.gov.br. These analyses suggest that freshwater autotrophs may be more sensitive to Irgarol than their marine counterparts nih.govcapes.gov.br. Among marine autotrophs, microalgae are generally more sensitive to Irgarol than macroalgae and cyanobacteria nih.govcapes.gov.br.
The differential sensitivity of various primary producer species to Irgarol can lead to shifts in the community structure of phytoplankton and periphyton in contaminated areas, such as marinas jochemnet.derug.nlnih.gov. Prolonged exposure to Irgarol can alter community composition, favoring more tolerant species rug.nl. These changes in the base of the food web can have cascading effects throughout the ecosystem, potentially impacting higher trophic levels researchgate.netunesp.br. Environmentally relevant concentrations of Irgarol have been shown to inhibit growth and photosynthetic activity of freshwater algae and alter phytoplankton community structure jochemnet.de.
Development of Species Sensitivity Distributions (SSDs) for Aquatic Autotrophs
Effects on Marine Invertebrate Species (e.g., Crustaceans, Echinoderms, Tunicates, Corals)
While Irgarol's primary mode of action targets photosynthetic organisms, it also exhibits toxicity to various marine invertebrate species mdpi.comresearchgate.netresearchgate.netresearchgate.net. The mechanisms of toxicity in invertebrates are not as well understood as in primary producers researchgate.net.
Studies on marine invertebrates have assessed both lethal and sublethal effects of Irgarol exposure mdpi.comresearchgate.netclinisciences.comepa.govnih.gov. Lethal concentrations (LC50) have been determined for various species, including crustaceans and molluscs researchgate.netresearchgate.netnih.gov. For example, Irgarol was found to be moderately toxic to the mud snail Ilyanassa obsoleta, with a 96-h aqueous LC50 of 3.73 mg/L for adults and 3.16 mg/L for larvae nih.gov.
Sublethal endpoints investigated include impacts on growth, behavior, and physiological processes mdpi.comnih.gov. Exposure to Irgarol has been shown to affect the normal response of snails to chemosensory cues nih.gov.
Interactive Data Table: Toxicity of Irgarol 1051 to Marine Invertebrates (Examples)
| Species | Type | Endpoint | Concentration (µg/L) | Duration | Effect | Source |
| Daphnia magna | Crustacean | 48 h LC50 | 8300 | 48 hours | Lethality | researchgate.net |
| Balanus amphitite | Crustacean | Lethality | 10,000 | - | 100% mortality | researchgate.net |
| Balanus albicostatus | Crustacean | Lethality | 556 | - | - | researchgate.net |
| Cyclopoid copepods | Crustacean | EC50 | 90 | - | - | researchgate.net |
| Ostracods | Crustacean | EC50 | 110 | - | - | researchgate.net |
| Ilyanassa obsoleta (adult) | Mollusc | 96-h aqueous LC50 | 3730 | 96 hours | Lethality | nih.gov |
| Ilyanassa obsoleta (larvae) | Mollusc | 96-h aqueous LC50 | 3160 | 96 hours | Lethality | nih.gov |
| Ilyanassa obsoleta (adult) | Mollusc | 10-day sediment LC50 | 12210 µg/kg dry wt | 10 days | Lethality | nih.gov |
| Paracentrotus lividus | Echinoderm | Pre-larval arrest | 100,000 | - | Embryos unable to undergo larval diff. | researchgate.net |
| Seriatopora hystrix | Coral | Effective quantum yield | 0.7 | 10 hours | 50% reduction | researchgate.net |
Note: This table is intended to be interactive in a live environment, allowing for sorting and filtering. Concentrations are in µg/L unless otherwise specified.
The combination of Irgarol with other pollutants, such as copper, which is also commonly found in antifouling paints, can lead to synergistic toxic effects on marine invertebrates researchgate.net.
Irgarol has been shown to impact the reproductive and developmental processes of marine invertebrates mdpi.comresearchgate.netclinisciences.comepa.govkoreascience.krfrontiersin.org. Studies on sea urchins, such as Paracentrotus lividus and Hemicentrotus pulcherrimus, have reported increased larval malformations and delays in developmental stages upon exposure to Irgarol researchgate.netkoreascience.kr. Specifically, Irgarol has been shown to delay the development of sea urchin embryos from the early gastrula stage onwards koreascience.kr. It has been hypothesized that Irgarol may interact with calcium homeostasis in sea urchins, potentially contributing to developmental issues researchgate.net.
Even relatively low concentrations of Irgarol can inhibit coral larval settlement, which is a critical stage for coral recruitment and the maintenance of coral reef ecosystems frontiersin.org. The EPA evaluates reproductive and developmental effects in different taxonomic groups as part of its ecological hazard assessments for compounds like Irgarol epa.gov.
Assessment of Lethal and Sublethal Endpoints in Exposed Organisms
Comparative Ecotoxicity of Transformation Products Versus Parent Irgarol (e.g., M1)
Irgarol undergoes degradation in the aquatic environment, with its primary and most stable metabolite being 2-methylthio-4-tert-butylamino-6-amino-s-triazine, commonly referred to as M1 or GS26575. researchgate.netsccwrp.orgnih.govnih.gov Studies have investigated the ecotoxicity of this transformation product in comparison to the parent compound, Irgarol.
Research indicates that the comparative toxicity of Irgarol and M1 varies depending on the aquatic organism tested. While Irgarol is consistently reported as highly toxic to algae and aquatic plants due to its mechanism as a photosystem II inhibitor, the toxicity of M1 can differ. regulations.govumweltprobenbank.denih.govresearchgate.netsccwrp.orgnih.govrug.nlenvironmentaldefensecenter.org
For instance, ecotoxicity testing has shown that both Irgarol and M1 are moderately toxic to certain marine bacteria and crustaceans. researchgate.net However, M1 has demonstrated significantly greater phytotoxicity than Irgarol in some bioassays, such as root elongation inhibition tests using higher plants, where M1 was at least 10 times more potent than Irgarol and several other triazine herbicides. researchgate.net Conversely, other studies on marine primary producers like the cyanobacterium Chroococcus minor and diatoms such as Skeletonema costatum and Thalassiosira pseudonana found Irgarol to be consistently more toxic than M1. nih.govcapes.gov.br For S. costatum, the 96-hour EC50 for Irgarol was 0.29 µg/L, while for M1 it was 11.32 µg/L. nih.govcapes.gov.br Similarly, for T. pseudonana, the 96-hour EC50 values were 0.41 µg/L for Irgarol and 16.50 µg/L for M1. nih.govcapes.gov.br
Data on M1 toxicity is generally less abundant compared to Irgarol. sccwrp.orgnih.gov Some findings suggest M1 is less toxic to crustaceans and certain microalgae but more toxic to a specific bacterium. sccwrp.org
Furthermore, M1 has been found to be persistent in the aquatic environment, with some studies suggesting it may have greater environmental persistence or a similar or longer half-life in seawater compared to the parent compound Irgarol. researchgate.netsccwrp.orgsccwrp.org The persistence of M1, coupled with its observed toxicity to certain primary producers, highlights the importance of considering the impact of degradation products in environmental risk assessments. researchgate.net
A summary of comparative toxicity data for Irgarol and M1 on selected aquatic organisms is presented in the table below:
| Organism | Endpoint | Irgarol Toxicity (e.g., EC50, LC50) | M1 Toxicity (e.g., EC50, LC50) | Relative Toxicity (Irgarol vs. M1) | Source |
| Higher Plants | Root elongation inhibition | Lower toxicity | At least 10x greater toxicity | M1 > Irgarol | researchgate.net |
| Chroococcus minor | 96 h EC50 | 7.71 µg/L | > 200 µg/L | Irgarol > M1 | nih.govcapes.gov.br |
| Skeletonema costatum | 96 h EC50 | 0.29 µg/L | 11.32 µg/L | Irgarol > M1 | nih.govcapes.gov.br |
| Thalassiosira pseudonana | 96 h EC50 | 0.41 µg/L | 16.50 µg/L | Irgarol > M1 | nih.govcapes.gov.br |
| Crustaceans | Moderate acute toxicity | Moderately toxic | Moderately toxic | Similar | researchgate.net |
| Marine Bacterium | Acute toxicity | Moderately toxic | More toxic | M1 > Irgarol | sccwrp.org |
Evaluation of Mixture Toxicity and Combined Effects with Co-occurring Contaminants (e.g., Copper, Diuron)
Irgarol is frequently used in antifouling paints in combination with other biocides, most notably copper compounds like cuprous oxide, and often co-occurs in the environment with other antifouling agents such as diuron (B1670789). regulations.govresearchgate.netsccwrp.orgnih.govnih.govrsc.org Aquatic organisms in areas impacted by boating and shipping activities are therefore often exposed to mixtures of these contaminants. Evaluating the combined effects of these mixtures is crucial for a comprehensive understanding of the ecological risk.
Studies investigating the mixture toxicity of Irgarol with co-occurring contaminants like copper and diuron have shown varied results, including additive, synergistic, and antagonistic effects, depending on the species, concentrations, and specific contaminants in the mixture. nih.govifremer.frnih.govnih.govvliz.be
For example, research on the marine copepod Tigriopus japonicus exposed to binary mixtures of Irgarol and copper sulfate (B86663) found that acute toxicity was generally additive. nih.gov However, under chronic exposure conditions at environmentally realistic copper concentrations, a slightly synergistic effect was observed at high Irgarol concentrations, leading to increased larval mortality. nih.gov This suggests that chronic exposure to mixtures may pose a greater risk than predicted by simple additive models.
Mixtures of Irgarol and diuron have also been studied, particularly their effects on primary producers. Both Irgarol and diuron are herbicides that inhibit photosynthesis by targeting photosystem II. environmentaldefensecenter.orgrsc.org Studies have reported synergistic effects between Irgarol and diuron on certain microalgae, such as Skeletonema capricornutum, increasing the mixture toxicity compared to the individual compounds. sccwrp.orgrug.nl Research on the seagrass Zostera marina exposed to mixtures of Irgarol and diuron also indicated potential interactive effects, with plants exposed to Irgarol generally showing greater reductions in photosynthetic efficiency than those exposed to equivalent concentrations of diuron. vliz.be
Evaluation of mixture toxicity using prediction models like Concentration Addition (CA) and Independent Action (IA) has been attempted for Irgarol and other contaminants. However, studies have shown that these models may not always accurately predict the observed toxicity of mixtures involving Irgarol, copper, and diuron, highlighting the complexity of these interactions in aquatic organisms like the sea urchin Paracentrotus lividus. nih.gov
Furthermore, Irgarol has been found to be the most toxic among a group of tested antifouling compounds, including diuron and copper, to certain marine microalgae species like Tisochrysis lutea, Skeletonema marinoi, and Tetraselmis suecica when tested individually. ifremer.fr The combined effects of multi-compound mixtures, including biocides like Irgarol and diuron alongside pharmaceuticals, personal care products, and other organic contaminants, have been shown to contribute collectively to the risk in contaminated areas, often exhibiting additive effects on the growth of organisms like the marine algae Skeletonema pseudocostatum. nih.gov
Ecological Risk Characterization and Compliance with Environmental Quality Standards (EQS)
Ecological risk characterization for Irgarol involves assessing the potential for adverse effects on aquatic ecosystems based on environmental exposure levels and the toxicity of the compound and its transformation products. Irgarol is recognized as a substance of concern due to its high toxicity to primary producers and its widespread presence in coastal and marine environments, particularly in areas with high boating activity such as marinas and harbors. umweltprobenbank.denih.govepa.govnih.govfra.go.jpaffrc.go.jp
Environmental Quality Standards (EQS) for Irgarol have been established in various regions to protect aquatic ecosystems. For instance, under the European Water Framework Directive, EQS values for Irgarol (Cybutryne) have been defined, including an Annual Average Concentration (AA-EQS) and a Maximum Allowable Concentration (MAC-EQS). umweltprobenbank.denih.govrsc.orgenea.itecotoxcentre.ch Monitoring data from different locations worldwide, including Europe and the USA, have frequently detected Irgarol in surface waters and sediments. nih.govsccwrp.orgsccwrp.orgnih.govnih.govfra.go.jpaffrc.go.jp
Comparisons of measured environmental concentrations with established EQS values and predicted no-effect concentrations (PNECs) indicate that Irgarol poses an ecological risk in many contaminated areas. nih.govnih.govfra.go.jpaffrc.go.jp Concentrations exceeding the AA-EQS and sometimes the MAC-EQS for Irgarol have been reported in marinas and coastal waters, suggesting a potential for adverse effects on aquatic organisms. nih.govnih.gov Probabilistic ecological risk assessments have indicated that while the risk may be low in open waters, sensitive plant species in enclosed marinas with limited flushing may be exposed to Irgarol concentrations high enough to reduce photosynthesis and growth during peak boating seasons. nih.gov
The high toxicity of Irgarol to algae and aquatic plants is a primary driver of the ecological risk assessment. regulations.govumweltprobenbank.denih.govepa.gov Although toxicity values for animals like fish and invertebrates are generally higher than observed environmental concentrations, the significant impact on primary producers can have cascading effects throughout the aquatic food web. nih.gov
Regulatory actions have been taken based on ecological risk assessments. For example, the US Environmental Protection Agency (EPA) has finalized the cancellation of Irgarol's use as an active ingredient in antifoulant paint due to its toxicity to freshwater and marine plants, including its contribution to coral bleaching. epa.gov This action aligns with international efforts to address the environmental impact of Irgarol. epa.gov
The persistence of both Irgarol and its metabolite M1 in the aquatic environment further contributes to the long-term ecological risk, as they can remain in the water column and sediments, leading to continuous exposure of aquatic organisms. umweltprobenbank.deresearchgate.netsccwrp.orgfra.go.jpaffrc.go.jpregulations.gov Ongoing monitoring and assessment are necessary to ensure compliance with environmental quality standards and protect vulnerable aquatic ecosystems from the impacts of this antifouling biocide.
Regulatory Framework and Environmental Management Implications of Irgarol Contamination
Historical and Current International and National Regulations Governing Antifouling Biocides
The history of antifouling regulations is marked by a shift from highly toxic substances to alternatives that later also raised environmental concerns. Tributyltin (TBT) was historically a widely used and effective antifouling agent, but its severe toxicity to non-target organisms led to international regulatory action. The International Maritime Organization (IMO) implemented a global prohibition on the application of organotin compounds acting as biocides in antifouling systems on ships by 2003, with a complete prohibition by 2008 through the International Convention on the Control of Harmful Anti-fouling Systems on Ships (AFS Convention) subind.netscispace.com.
Following the restrictions on TBT, the marine industry increasingly adopted copper-based paints often supplemented with "booster biocides" to enhance efficacy researchgate.neteuropa.eu. Irgarol 1051 was one such booster biocide that became widely used to prevent the growth of algae, particularly those tolerant to copper researchgate.net. However, the widespread use of these booster biocides, including Irgarol 1051 and diuron (B1670789), resulted in their ubiquitous presence in aquatic environments, particularly in areas with high boating activity like marinas researchgate.netnoaa.gov.
In response to growing environmental concerns regarding booster biocides, regulatory measures were introduced at national and international levels. The European Union, for instance, banned Irgarol and diuron from antifouling formulations scispace.comresearchgate.net. Specific national regulations also emerged; Bermuda, Denmark, and the United Kingdom, for example, prohibited the use of Irgarol 1051 and diuron in their waters, particularly for small vessels noaa.goveuropa.eu. The EU Biocidal Product Directive (BPD), now Regulation (EU) No 528/2012, provides a framework for the authorization of biocidal products, including antifouling agents, within the EU europa.eueuropa.eu. Furthermore, EU directive 2013/39/EU included cybutryne (B21153) (Irgarol) as one of the priority substances for water monitoring, highlighting its regulatory significance d-nb.info. Despite regulations, some biocides like Irgarol and diuron were still detected frequently in environmental monitoring studies in subsequent years researchgate.net.
Role of Environmental Monitoring Programs in Supporting Policy and Regulatory Decisions
Environmental monitoring programs play a crucial role in assessing the effectiveness of regulations and informing policy decisions regarding antifouling biocides. Monitoring efforts have consistently detected Irgarol 1051 in coastal waters, marinas, and harbors globally, often at concentrations that raise ecological concerns noaa.goveuropa.eu.
Studies have utilized monitoring data to demonstrate the impact of regulatory measures. For example, following the introduction of legislative measures in the United Kingdom restricting certain antifouling agents, including Irgarol 1051, monitoring showed a clear reduction in water concentrations of the biocide europa.eu. Specifically, concentrations of Irgarol 1051 decreased by 10–55% compared to levels observed before the restrictions europa.eu.
Monitoring programs also help to identify areas with high contamination levels and assess the environmental risk posed by biocides. Research in regions like the Brazilian Amazon emphasizes the urgent need for improved pesticide monitoring, including antifouling biocides, to support environmental management efforts and prioritize pollutants researchgate.net. The inclusion of cybutryne (Irgarol) as a priority substance under the EU Water Framework Directive underscores the importance of its monitoring in surface waters to assess compliance with environmental quality standards d-nb.info. The data collected through these programs provide essential scientific evidence on the occurrence, fate, and potential effects of biocides, which is critical for developing and refining regulatory policies and environmental risk assessments researchgate.netresearchgate.net.
Development and Implementation of Mitigation Strategies for Biocide Emissions from Anthropogenic Sources
Mitigation strategies for reducing the environmental impact of antifouling biocides encompass regulatory actions, the development of alternative technologies, and improved practices during vessel maintenance.
The primary mitigation strategy has been the regulation and eventual banning of the most harmful substances, as seen with the global prohibition of TBT subind.netscispace.com. Subsequently, the restrictions and bans on booster biocides like Irgarol 1051 in various regions represent further steps to reduce the input of these chemicals into aquatic environments scispace.comresearchgate.neteuropa.eu.
Beyond regulatory bans, there is ongoing research and development into less environmentally harmful antifouling technologies. This includes the exploration of non-toxic alternatives and fouling release coatings that prevent organisms from attaching strongly to the hull, allowing them to be removed by water flow europa.euup.pt. While these alternatives show promise, the development of universally effective and commercially viable non-toxic options is still an active area of research up.pt.
Operational mitigation strategies also play a role, particularly during the maintenance of vessels. When old antifouling paint is removed from ship hulls in dockyards, techniques such as abrasive blasting with suction heads or high-pressure water blasting are recommended to collect paint particles and minimize emissions into the environment bmuv.de. Proper collection and treatment or disposal of wastewater generated during these cleaning processes are crucial bmuv.de. While underwater cleaning of hulls can be cost-effective, it often results in much higher emissions of biocides directly into the water and is restricted or avoided in some areas due to environmental concerns bmuv.de. Implementing best available techniques (BAT) in dockyards, including containment and wastewater treatment, is essential to reduce the release of biocides during maintenance activities bmuv.de.
The ongoing need for better assessment of new biocidal products and novel antifouling approaches before their widespread adoption is a key lesson learned from the environmental issues caused by TBT and booster biocides like Irgarol 1051 europa.eu.
Future Research Directions and Emerging Scientific Questions
Innovations in Analytical Methodologies for Trace Level Detection of Irgarol-d9 and Related Compounds
The accurate and sensitive detection of Irgarol 1051 and its degradation products at trace levels in complex environmental matrices remains a critical area for future research. This compound plays a vital role in these advancements as an internal standard, enabling more precise quantification. Current analytical methods often involve techniques such as liquid chromatography coupled with mass spectrometry (LC-MS and LC-MS/MS) nih.govcsic.esusgs.govacs.orgvliz.be.
Future innovations are expected to focus on enhancing sensitivity and selectivity to detect ever-lower concentrations in diverse sample types, including water, sediment, and biota enea.it. This includes the development of automated and online sample preparation techniques, such as solid-phase extraction (SPE) coupled with LC-MS, to reduce sample manipulation, analysis time, and required sample volume csic.esacs.orgenea.it. Research is also needed to develop greener methodologies that minimize solvent and energy consumption enea.it. The identification and quantification of new or previously uncharacterized degradation products of Irgarol 1051 also necessitate the development of advanced analytical techniques and the potential synthesis of corresponding deuterated standards like this compound for these metabolites usgs.govmst.dkuoa.gr.
Table 1: Examples of Analytical Techniques Used for Irgarol 1051 and Metabolites
| Technique | Application | Detection Limits (Examples) | References |
| Reversed-phase LC-MS with QTOF MS detection | Trace analysis in seawater | 0.2 ng/L (Irgarol 1051) | nih.gov |
| On-line SPE coupled with LC-APCI-MS | Identification and trace analysis in seawater and sediment | 0.002-0.005 µg/L | usgs.gov |
| ELISA and SPE-LC-DAD | Determination in enclosed seawater | 0.020 µg/L (ELISA), 0.001 µg/L (SPE-LC-DAD) | acs.org |
| LC-MS/MS | Trace level determination in sediments and ecological risk assessment | LOD varies by compound | vliz.becsic.es |
| GC/MS-SIM | Analysis in water, sediment, and submerged aquatic vegetation | Not specified in snippet | researchgate.net |
| LC/ESI-MSn | Identification of degradation intermediates in water treatment studies | Not specified in snippet | nih.gov |
Holistic Understanding of Long-Term Ecological Impacts and Ecosystem Recovery
While the acute toxicity of Irgarol 1051 to aquatic organisms, particularly photosynthetic organisms like algae and plants, is well-documented, there is a need for a more holistic understanding of its long-term ecological impacts and the potential for ecosystem recovery nih.govnih.govresearchgate.netnih.govmdpi.comeuropa.euumweltbundesamt.de. Irgarol 1051 inhibits photosynthesis, affecting primary producers at the base of the food chain nih.govmdpi.comeuropa.euumweltbundesamt.de. Studies have shown that periphyton communities can be strongly affected, with limited recovery observed in some cases even after significant periods researchgate.netnih.govumweltbundesamt.de. Phytoplankton may show some recovery as Irgarol concentrations decrease, but shifts in species composition can occur researchgate.netnih.gov.
Table 2: Examples of Ecological Effects of Irgarol 1051
| Organism Type | Observed Effects | Relevant Concentrations (Examples) | References |
| Higher plants, algae, aufwuchs | Photosynthesis inhibition, high toxicity | > 0.2 µg/L (aufwuchs biomass) | nih.govumweltbundesamt.de |
| Marine diatoms | Growth inhibition | EC50 values vary by species | nih.govmdpi.com |
| Periphyton communities | Strong effects, limited recovery at higher concentrations | 1 and 5 µg/L | researchgate.netnih.govumweltbundesamt.de |
| Phytoplankton | Decreased abundance, potential for recovery but with species shifts | Affected directly after application | researchgate.netnih.gov |
| Zooplankton | Indirect effects, species shift | EC50 values vary by species | researchgate.netnih.gov |
| Corals | Photosynthesis inhibition of symbiotic algae, potential bleaching | As low as 60 ng/L | europa.eunoaa.govepa.govebi.ac.uk |
| Eelgrass (Zostera marina) | Toxic effect on growth | ≥ 1000 ng/L | researchgate.netresearchgate.net |
Exploration of Bioremediation and Advanced Treatment Technologies for Contaminated Environments
Addressing Irgarol 1051 contamination in aquatic environments necessitates the exploration and development of effective remediation and treatment technologies. While some natural degradation processes occur, Irgarol 1051 and some of its metabolites can be persistent, particularly in environments with low flushing rates or in sediments vliz.benih.govumweltbundesamt.denoaa.govresearchgate.netpublications.gc.ca.
Future research should investigate promising bioremediation approaches, potentially utilizing microorganisms capable of degrading Irgarol 1051 and its persistent transformation products. Advanced oxidation processes (AOPs), such as ozonation and peroxone processes, have shown potential for removing micropollutants like Irgarol from wastewater, achieving high removal efficiencies in some cases diva-portal.orgnih.govacs.org. Further research is needed to optimize these technologies for Irgarol 1051 and its specific degradation products, assess their effectiveness in complex environmental matrices, and evaluate their cost-effectiveness and scalability for widespread implementation diva-portal.orgnih.govacs.org. The potential for remobilization of Irgarol from contaminated sediments also highlights the need for remediation strategies targeting this compartment researchgate.netresearchgate.net.
Towards Global Harmonization of Environmental Monitoring and Risk Assessment Frameworks
The widespread use of antifouling biocides like Irgarol 1051 and their detection in coastal waters globally underscore the need for harmonized environmental monitoring programs and risk assessment frameworks researchgate.neteuropa.euepa.govnih.govresearchgate.net. Variations in monitoring methodologies, detection limits, and risk assessment approaches across different regions make it challenging to compare data and assess the global scale of contamination and its ecological implications acs.orgresearchgate.neteuropa.eunoaa.govnih.govresearchgate.net.
Future efforts should focus on developing standardized sampling protocols, analytical methods with comparable sensitivity and reliability (where this compound as an internal standard is crucial), and consistent ecological risk assessment methodologies mst.dkcsic.esacs.orgenea.itresearchgate.netnih.govresearchgate.net. This harmonization would facilitate a more accurate global picture of Irgarol 1051 distribution and concentration, allow for more robust comparisons of ecological impacts, and support the development of internationally consistent regulatory measures and management strategies europa.euepa.govnih.govresearchgate.net. The ongoing review and regulation of biocidal products, such as under the Biocidal Products Directive in Europe or actions by the EPA in the US, represent steps towards addressing the risks posed by compounds like Irgarol 1051 vliz.beeuropa.euumweltbundesamt.deepa.gov.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
